[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite
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Overview
Description
[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite: is a complex organophosphorus compound It is characterized by its unique bicyclic structure, which includes a phosphorus atom integrated into a three-oxygen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of diphenylphosphite with 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phosphorus atom is oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as halogens or alkyl halides are used under controlled conditions.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products:
Oxidation: Formation of phosphine oxides.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals .
- Acts as a reagent in organic synthesis for the formation of phosphorus-containing compounds .
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of [Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.
Properties
CAS No. |
42022-83-3 |
---|---|
Molecular Formula |
C17H16O6P2-2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
[diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite |
InChI |
InChI=1S/C17H16O6P2/c18-24(19)23-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-11-20-25(21-12-16)22-13-16/h1-10H,11-13H2/q-2 |
InChI Key |
ROXOZZJGEIQNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COP(O1)OC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)OP([O-])[O-] |
Origin of Product |
United States |
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